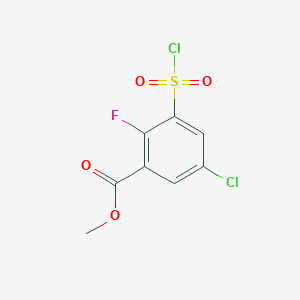

Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate

Description

Nomenclature and Systematic Identification

This compound is systematically identified through multiple chemical nomenclature systems and database entries. The compound carries the Chemical Abstracts Service registry number 1154155-65-3 and is catalogued in the PubChem database under the compound identification number 43436754. The systematic International Union of Pure and Applied Chemistry name precisely describes the substitution pattern on the benzene ring, with the methyl ester group at position 1, fluorine at position 2, chlorosulfonyl at position 3, and chlorine at position 5.

The molecular formula of this compound is represented as C8H5Cl2FO4S, indicating the presence of eight carbon atoms, five hydrogen atoms, two chlorine atoms, one fluorine atom, four oxygen atoms, and one sulfur atom. The molecular weight has been computed as 287.09 grams per mole according to PubChem calculations, though slight variations in precision yield values such as 287.0923 grams per mole in commercial chemical databases. The compound is also referenced by the MDL number MFCD12169485 in chemical inventory systems.

Alternative nomenclature variations for this compound include "methyl 5-chloro-3-chlorosulfonyl-2-fluorobenzoate" and the commercial identifier EWB15565. The Simplified Molecular Input Line Entry System representation provides the structural formula as COC(=O)c1cc(Cl)cc(c1F)S(=O)(=O)Cl, which encodes the complete molecular connectivity. These multiple identification systems ensure precise chemical communication across various scientific and commercial platforms.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1154155-65-3 |

| PubChem Compound Identification | 43436754 |

| Molecular Formula | C8H5Cl2FO4S |

| Molecular Weight | 287.09 g/mol |

| MDL Number | MFCD12169485 |

Historical Context in Sulfonyl Benzoate Chemistry

The development of chlorosulfonyl benzoate derivatives traces its origins to fundamental advances in aromatic sulfonation chemistry, which emerged as a crucial methodology in organic synthesis during the late 19th and early 20th centuries. The foundational understanding of aromatic sulfonation mechanisms, involving electrophilic aromatic substitution with sulfur trioxide and related species, provided the theoretical framework for developing more complex sulfonyl-containing molecules. The historical progression from simple benzenesulfonic acid derivatives to sophisticated polyfunctional chlorosulfonyl benzoates represents a significant evolution in organosulfur chemistry.

The synthetic methodology for chlorosulfonyl benzoates builds upon classical sulfonation procedures, where benzene derivatives undergo electrophilic attack by sulfur trioxide to form sulfonic acid intermediates. The subsequent conversion of these sulfonic acids to the corresponding chlorosulfonyl derivatives through treatment with chlorinating agents represents a key historical development that enabled the creation of highly reactive electrophilic intermediates. This transformation proved particularly valuable because chlorosulfonyl groups serve as versatile synthetic handles for further chemical elaboration.

The emergence of halogenated chlorosulfonyl benzoates, such as this compound, reflects more recent advances in regioselective halogenation techniques combined with sulfonation chemistry. The ability to introduce multiple halogen substituents in precise positions on the benzene ring, while maintaining the integrity of sensitive functional groups like the chlorosulfonyl moiety, represents a sophisticated achievement in synthetic methodology. Historical development of continuous-flow processes for related compounds, such as methyl 2-(chlorosulfonyl)benzoate, demonstrates the industrial importance of these synthetic approaches.

The commercial availability of this compound through multiple chemical suppliers indicates its established position within the broader family of organosulfur building blocks. Pricing structures ranging from approximately 118 dollars for 50 milligrams to over 1000 dollars for larger quantities reflect both the specialized nature of the compound and the complexity of its synthesis. The compound's inclusion in major chemical databases since 2009 demonstrates its recognition as a valuable synthetic intermediate in contemporary organic chemistry.

Academic Significance in Organosulfur Compound Research

This compound occupies a prominent position in academic research focused on organosulfur chemistry, particularly in studies investigating electrophilic aromatic substitution mechanisms and synthetic applications of chlorosulfonyl intermediates. The compound's unique substitution pattern provides researchers with valuable insights into the electronic effects of multiple halogen substituents on the reactivity of the chlorosulfonyl functional group. Academic investigations have demonstrated that the electron-withdrawing properties of both the fluorine and chlorine substituents, combined with the carboxyl ester functionality, create a highly electrophilic molecular environment that enhances the compound's utility in nucleophilic substitution reactions.

Research into organosulfur chemistry has increasingly focused on developing sustainable and environmentally friendly synthetic methodologies, with compounds like this compound serving as important test cases for green chemistry principles. Academic studies have explored the compound's potential as a precursor for sulfonamide synthesis, taking advantage of the chlorosulfonyl group's ability to react with various nucleophiles under mild conditions. These investigations have revealed that the presence of both fluorine and chlorine substituents significantly influences the regioselectivity and efficiency of nucleophilic substitution reactions.

The academic significance of this compound extends to its role in medicinal chemistry research, where halogenated chlorosulfonyl benzoates serve as important building blocks for pharmaceutical development. Studies have demonstrated that the specific substitution pattern present in this compound provides unique opportunities for creating biologically active molecules through strategic chemical transformations. The compound's electrophilic properties allow it to participate in diverse synthetic pathways, making it valuable for researchers investigating novel drug discovery approaches.

Contemporary academic research has also focused on understanding the mechanistic aspects of reactions involving chlorosulfonyl benzoates, with particular attention to the influence of halogen substitution patterns on reaction outcomes. Advanced analytical techniques, including Nuclear Magnetic Resonance spectroscopy and mass spectrometry, have been employed to characterize the structural and electronic properties of this compound and related compounds. These studies have provided detailed insights into the molecular behavior of polyfunctional organosulfur compounds under various reaction conditions.

| Research Application | Academic Focus | Key Findings |

|---|---|---|

| Electrophilic Substitution Studies | Electronic effects of halogen substituents | Enhanced electrophilicity due to multiple electron-withdrawing groups |

| Green Chemistry Development | Sustainable synthetic methodologies | Mild reaction conditions for sulfonamide formation |

| Medicinal Chemistry | Pharmaceutical building blocks | Versatile synthetic intermediate for drug development |

| Mechanistic Studies | Reaction pathway analysis | Regioselective nucleophilic substitution patterns |

The compound's inclusion in comprehensive organosulfur chemistry reviews reflects its status as a representative example of advanced synthetic methodology in this field. Academic researchers have particularly valued the compound's ability to serve as a model system for studying the interplay between electronic effects and steric factors in determining reaction selectivity and efficiency. This research has contributed significantly to the broader understanding of organosulfur chemistry and its applications in synthetic organic chemistry.

Properties

IUPAC Name |

methyl 5-chloro-3-chlorosulfonyl-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO4S/c1-15-8(12)5-2-4(9)3-6(7(5)11)16(10,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDAGMMWOFQTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorosulfonation of Fluorobenzoate Esters

The most widely reported method involves the direct chlorosulfonation of methyl 5-chloro-2-fluorobenzoate using chlorosulfonic acid (ClSO₃H) under controlled conditions.

Procedure :

- Sulfonation : Methyl 5-chloro-2-fluorobenzoate is dissolved in dichloromethane (DCM) at 0–5°C, followed by dropwise addition of ClSO₃H (1.2 equiv). The exothermic reaction is maintained below 10°C to prevent desulfonation.

- Quenching : The mixture is poured into ice-water, and the sulfonic acid intermediate is extracted into DCM.

- Chlorination : Thionyl chloride (SOCl₂, 2.0 equiv) is added to convert the sulfonic acid to the chlorosulfonyl derivative. The reaction proceeds at reflux (40°C, 4 h), yielding the target compound after solvent evaporation and recrystallization.

Key Parameters :

- Temperature control during sulfonation is critical to avoid side reactions such as ring sulfonation or ester hydrolysis.

- SOCl₂ must be anhydrous to prevent hydrolysis back to the sulfonic acid.

Yield and Purity :

- Typical yields range from 65–72%, with purity >95% confirmed by HPLC.

Iron-Catalyzed Chlorination of Sulfonyl Precursors

A patent-pending method leverages iron catalysts for the chlorination of 3-sulfonyl-2-fluorobenzoate intermediates.

Procedure :

- Substrate Preparation : Methyl 3-sulfonyl-5-chloro-2-fluorobenzoate is dissolved in absolute dichloromethane.

- Catalytic System : Activated iron powder (96% purity, H₂-reduced) is suspended in DCM, and chlorine gas is introduced at 30–32°C.

- Reaction Monitoring : Gas chromatography tracks the conversion to the monochlorinated product, with optimal chlorination achieved at 62–65% completion.

- Workup : The mixture is quenched in ice-water, and the organic layer is dried, evaporated, and crystallized using isopropyl ether.

Key Parameters :

- Iron acts as a Lewis acid, polarizing the Cl–Cl bond and facilitating electrophilic chlorination at the meta position.

- Excess chlorine leads to dichlorination byproducts, necessitating precise stoichiometry.

Yield and Purity :

Parallel Synthesis for Library Generation

Adapting methodologies from fragment-based drug discovery, parallel synthesis enables the efficient production of sulfonyl fluoride analogs.

Procedure :

- Building Block Synthesis : (Chlorosulfonyl)benzenesulfonyl fluorides are synthesized via ClSO₃H/SOCl₂ treatment of benzoic acids.

- Diversification : Amines or alcohols are reacted with the chlorosulfonyl intermediate under microwave irradiation (50°C, 30 min).

- High-Throughput Purification : Automated flash chromatography isolates the target compound with >90% purity.

Advantages :

- Enables rapid exploration of electronic and steric effects on reactivity.

- Compatible with electron-poor amines and heteroaromatic nucleophiles.

Comparative Analysis of Synthetic Routes

Critical Observations :

- Direct Chlorosulfonation offers superior yields but requires stringent temperature control.

- Iron-Catalyzed Chlorination is scalable but suffers from moderate yields due to dichlorination side reactions.

- Parallel Synthesis prioritizes diversity over yield, making it ideal for fragment library generation.

Reaction Mechanisms and Kinetic Insights

Chlorosulfonation Pathway

The reaction proceeds via a two-step mechanism:

Sulfonation :

$$

\text{Ar–H} + \text{ClSO}3\text{H} \rightarrow \text{Ar–SO}3\text{H} + \text{HCl} \quad \text{(Rate-determining step)}

$$

Electrophilic aromatic substitution occurs at the meta position due to the electron-withdrawing ester and fluorine groups.Chlorination :

$$

\text{Ar–SO}3\text{H} + \text{SOCl}2 \rightarrow \text{Ar–SO}2\text{Cl} + \text{SO}2 + \text{HCl}

$$

Thionyl chloride dehydrates the sulfonic acid, forming the chlorosulfonyl moiety.

Iron-Mediated Chlorination

Iron catalyzes the heterolytic cleavage of Cl₂, generating Cl⁺ electrophiles:

$$

\text{Fe} + \text{Cl}2 \rightarrow \text{FeCl}2 + \text{Cl}^+

$$

The Cl⁺ attacks the sulfonyl-activated aromatic ring, favoring para substitution relative to the electron-withdrawing groups.

Optimization Strategies and Industrial Scaling

Solvent Selection

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloro and chlorosulfonyl groups on the benzene ring make this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like dimethyl sulfoxide, and temperatures around 50-80°C.

Reduction: Lithium aluminum hydride in anhydrous ether, at room temperature.

Oxidation: Potassium permanganate in aqueous solution, at elevated temperatures.

Major Products:

Substitution: Formation of substituted benzoates.

Reduction: Formation of sulfonamides.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Chemistry: Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities, such as anti-inflammatory or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique functional groups allow for the development of compounds with specific properties tailored for various applications.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate is primarily based on its ability to undergo chemical transformations. The chlorosulfonyl group can act as an electrophile, facilitating nucleophilic attack by various nucleophiles. This reactivity is harnessed in synthetic applications to introduce new functional groups or modify existing ones on the benzene ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate with structurally analogous halogenated benzoates, emphasizing substituent effects on physical properties and reactivity:

Key Observations:

Reactivity Differences: The chlorosulfonyl group (-SO₂Cl) in the target compound and YC-1183 enables nucleophilic substitutions (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters. However, the target compound’s -SO₂Cl at position 3 may exhibit steric hindrance compared to YC-1183’s -SO₂Cl at position 5 . In contrast, the cyano group in Methyl 3-chloro-2-cyano-5-fluorobenzoate supports reactions like hydrolysis to carboxylic acids or reduction to amines, offering divergent synthetic pathways .

Electronic Effects: Fluorine’s electronegativity in all compounds increases ring stability and resistance to oxidative degradation.

Applications :

- Compounds with -SO₂Cl (e.g., target compound, YC-1183) are pivotal in synthesizing sulfa drugs or herbicides.

- Multifluorinated analogs like YC-2677 are preferred in fluorinated API intermediates due to their enhanced bioavailability .

Biological Activity

Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate is a synthetic organic compound notable for its unique functional groups, including a chlorosulfonyl group and fluorine substituents. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClOS

- Molecular Weight : Approximately 287.09 g/mol

- CAS Number : 1154155-65-3

The compound features a benzoate structure with both chlorine and fluorine atoms, which enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and agrochemicals.

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the reactive chlorosulfonyl group. This group can act as an electrophile, facilitating nucleophilic attack by various biological molecules, which may lead to:

- Inhibition of Enzymatic Activity : The compound may interact with enzymes or proteins through covalent bonding, potentially altering their function.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may also exhibit such properties.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that compounds containing chlorosulfonyl groups often exhibit significant antimicrobial properties. For instance, studies involving structurally similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound could possess similar properties.

- Pharmaceutical Applications : The compound is being explored as an intermediate in the synthesis of pharmaceutical agents. Its derivatives may show potential in treating inflammatory diseases or infections due to their reactive nature and ability to modify biological targets.

- Agrochemical Potential : Given its unique functional groups, this compound may also be utilized in the development of agrochemicals aimed at pest control or plant growth regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis involves sequential functionalization of the benzene ring. A plausible route starts with methyl benzoate derivatives, introducing chlorine and fluorine via electrophilic substitution. Chlorosulfonation at the 3-position typically requires chlorosulfonic acid under controlled temperatures (0–10°C) to avoid over-sulfonation. Esterification with methanol stabilizes the carboxylate group. Yield optimization depends on stoichiometric ratios (e.g., excess chlorosulfonic acid) and inert atmospheres to prevent hydrolysis of reactive intermediates .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions:

- ¹H NMR: Fluorine and chlorine substituents induce distinct splitting patterns (e.g., doublets for ortho-fluorine).

- ¹³C NMR: Electron-withdrawing groups (e.g., -SO₂Cl) deshield adjacent carbons, aiding positional assignment.

Contradictions in mass spectrometry (e.g., isotopic clusters from chlorine) can be resolved using high-resolution LC-MS to distinguish molecular ion peaks. X-ray crystallography (as seen in similar compounds ) validates structural ambiguities.

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer: The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, enabling reactions with amines or alcohols to form sulfonamides/sulfonates. Kinetic studies suggest that polar aprotic solvents (e.g., DMF) enhance nucleophilic attack rates. Competing hydrolysis can be minimized by maintaining anhydrous conditions and low temperatures (≤0°C) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of multi-halogenated benzoate derivatives?

- Methodological Answer: Competing halogen displacement (e.g., fluoride vs. chloride) is influenced by steric and electronic factors. Computational modeling (DFT) predicts activation barriers for substitution pathways. Experimental validation involves quenching intermediate steps and analyzing byproducts via GC-MS. For example, steric hindrance at the 2-fluoro position reduces unintended chloride displacement .

Q. How can reaction mechanisms for sulfonamide formation be elucidated using kinetic isotope effects (KIE)?

- Methodological Answer: KIE studies (e.g., deuterated amines) reveal whether bond-breaking occurs in the rate-determining step. For instance, a primary KIE (k_H/k_D > 1) suggests N–H bond cleavage during nucleophilic attack. Isotopic labeling of the chlorosulfonyl group (³⁵S) further tracks sulfur-centered reactivity .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like carbonic anhydrase. The chlorosulfonyl group’s electrostatic potential maps guide hypotheses about hydrogen bonding with active-site residues. Validation involves correlating computational binding scores with in vitro inhibition assays .

Data Contradiction and Resolution

Q. How are conflicting HPLC purity results reconciled when impurities arise from synthetic intermediates?

- Methodological Answer: Co-eluting impurities (e.g., methyl ester hydrolysis products) require orthogonal methods:

- Ion Chromatography: Detects sulfonic acid byproducts.

- 2D NMR: Identifies residual starting materials (e.g., unreacted 5-chloro-2-fluorobenzoic acid).

- Spiking Experiments: Adding suspected impurities to the sample confirms retention times .

Research Applications Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.